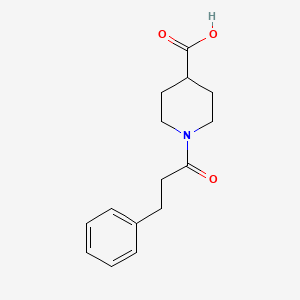

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is a powder at room temperature . The IUPAC name for this compound is 1-(3-phenylpropanoyl)-4-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 261.32 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Low-Density Lipoprotein Receptor Upregulator : A practical synthesis method has been developed for an LDL receptor upregulator using a derivative of 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid, showcasing its potential in lipid regulation and cardiovascular research (Ito et al., 2002).

Spectroscopic Properties : The spectroscopic properties of related piperidine-carboxylic acid compounds have been studied using various techniques, providing insights into their structural and electronic characteristics (Devi, Bishnoi, & Fatma, 2020).

Chemical Synthesis : Research has explored the synthesis of various substituted piperidines from serine, highlighting the versatility of piperidine-carboxylic acids in synthetic organic chemistry (Acharya & Clive, 2010).

X-ray Diffraction Analysis : The molecular structure and hydrogen bonding patterns of piperidine-4-carboxylic acid complexes have been examined, contributing to a deeper understanding of their crystalline structures (Komasa et al., 2008).

Biomedical Research

Cancer Research : Compounds derived from this compound have shown promise as Aurora kinase inhibitors, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Matrix Metalloproteinase Inhibition : Carboxylic acid-based inhibitors containing substituted piperidine, derived from this compound, have shown high efficacy in inhibiting matrix metalloproteinases, which are relevant in various diseases including cancer (Pikul et al., 2001).

Industrial Applications

Catalysis : Piperidine-4-carboxylic acid functionalized nanoparticles have been developed for use as nanomagnetic reusable catalysts, demonstrating the compound's utility in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Electrolytic Coloring of Aluminum : In the context of anodized aluminum coloring, the use of piperidine-4-carboxylic acid as an additive has been studied to enhance the throwing power and resistance to oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Mecanismo De Acción

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

1-(3-phenylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOSVYASWDJHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2823127.png)

![Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2823128.png)

![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)

![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2823136.png)

![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)

![2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2823144.png)

![1-(2-CHLOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]METHANESULFONAMIDE](/img/structure/B2823146.png)